molecular formula C6H10N2O B2939427 3-Propylisoxazol-5-amine CAS No. 747411-47-8

3-Propylisoxazol-5-amine

Cat. No.: B2939427
CAS No.: 747411-47-8
M. Wt: 126.159
InChI Key: NORVABBMTGHGCF-UHFFFAOYSA-N
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Description

3-Propylisoxazol-5-amine (CAS: 747411-47-8) is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a propyl group at position 3 and an amine group at position 5. Its molecular formula is C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol . This compound is utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, owing to its amine functionality and lipophilic propyl substituent. Its synthesis typically involves heterocyclization reactions or modifications of pre-existing isoxazole derivatives, though specific protocols are proprietary .

Properties

IUPAC Name

3-propyl-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-3-5-4-6(7)9-8-5/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORVABBMTGHGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747411-47-8
Record name 3-propyl-1,2-oxazol-5-amine
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Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine in 3-propylisoxazol-5-amine participates in nucleophilic substitution reactions.

Example: Carbamate Formation
Reaction with 2,2,2-trichloroethyl chloroformate in tetrahydrofuran (THF) at 0°C yields 2,2,2-trichloroethyl isoxazol-5-ylcarbamate (53.9% yield) .
Reagents :

  • This compound

  • 2,2,2-Trichloroethyl chloroformate

  • Pyridine (base catalyst)

Mechanism :

  • Deprotonation of the amine by pyridine.

  • Nucleophilic attack on the chloroformate carbonyl.

  • Elimination of chloride to form the carbamate .

Acylation Reactions

The amine group reacts with acylating agents to form amides.

Example: Acrylate Formation
Reaction with ethyl orthoformate and acetic anhydride under reflux produces ethyl 2-(2,4,5-trifluorobenzoyl)-3-(isoxazol-5-ylamino)acrylate (quantitative yield) .
Key Steps :

  • Formation of an enolate intermediate.

  • Condensation with the amine via nucleophilic addition .

Condensation with Aldehydes

The amine participates in condensation reactions to form Schiff bases or heterocyclic derivatives.

Example: Synthesis of Isoxazol-5-one Derivatives
Under microwave irradiation, this compound reacts with succinic anhydride and amines to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (20 examples, yields up to 69%) .

ReactantsConditionsProductYieldReference
Succinic anhydride + aminesMicrowave, 80°CTriazole-propanamide derivatives42–69%

Mechanism :

  • Nucleophilic ring-opening of succinimide.

  • Cyclization via intramolecular dehydration .

Cycloaddition Reactions

The isoxazole ring engages in (3 + 2) cycloadditions.

Example: Formation of Isoxazolo[5,4-b]pyridines
Reaction with (2E)-2-[(3-methyl-1H-indazol-5-yl)methylidene]-3-oxobutanenitrile in isopropyl alcohol under reflux yields 7-methyl-4-(3-methyl-1H-indazol-5-yl)-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile (69% yield) .

Key Features :

  • Microwave-assisted synthesis reduces reaction time.

  • The product exhibits fluorescence properties .

Hydrazone Formation

The amine reacts with hydrazines to form hydrazone derivatives.

Example: Reaction with Thiocarbamoyl-β-alanine
In a Hantzsch synthesis, this compound reacts with N-phenyl-N-thiocarbamoyl-β-alanine to yield 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid , a compound with growth-promoting activity in plants .

Conditions :

  • Reflux in aqueous solution.

  • Catalyzed by sodium acetate .

Sonication-Assisted Reactions

Ultrasound irradiation enhances reaction efficiency.

Example: Synthesis of (E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-ones
Sonication of this compound with aromatic aldehydes and ethyl butyrylacetate in water produces substituted isoxazolones (yields up to 85%) .

AldehydeCatalystProductYield
4-NitrobenzaldehydeSn(II) Mont K104-(4-Nitrobenzylidene) derivative78%
FurfuralSn(II) Mont K104-(Furan-2-ylmethylene) derivative85%

Mechanism :

  • Formation of an imine intermediate.

  • Cyclization to the isoxazolone ring .

Halogenation and Alkylation

The propyl chain undergoes halogenation under specific conditions.

Example: Chloromethylation
Treatment with chloromethylating agents (e.g., CH₂Cl₂) introduces chloromethyl groups at the 3-position, forming 3-(chloromethyl)-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one (confirmed via ¹H NMR) .

Scientific Research Applications

3-Propylisoxazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Propylisoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Propylisoxazol-5-amine with structurally related heterocyclic amines:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Isoxazole 3-propyl, 5-amine C₆H₁₀N₂O 126.16 Lipophilic, moderate solubility in DMSO
3-Amino-5-methylisoxazole Isoxazole 5-methyl, 3-amine C₄H₆N₂O 98.10 Higher solubility, lower logP
4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Pyrazole 4-propyl, 3-CF₃, 5-amine C₇H₁₀F₃N₃ 193.17 Electron-deficient, enhanced metabolic stability
5-(Pyridin-3-yl)oxazole Oxazole 5-pyridyl C₈H₆N₂O 146.15 Aromatic π-stacking capability
Isoxazol-3-amine Isoxazole 3-amine C₃H₄N₂O 84.08 High polarity, limited lipophilicity

Key Observations :

  • Heterocycle Differences : Pyrazole derivatives (e.g., 4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine) exhibit greater metabolic stability due to their electron-withdrawing trifluoromethyl group, whereas isoxazoles are more prone to ring-opening under acidic conditions .
  • Aromatic vs. Aliphatic Substituents : 5-(Pyridin-3-yl)oxazole leverages its pyridyl group for hydrogen bonding and π-π interactions, making it suitable for targeting enzyme active sites .

Biological Activity

3-Propylisoxazol-5-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the synthesis, biological properties, and research findings related to this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound (CAS No. 59669-59-9) has the molecular formula C6H10N2OC_6H_{10}N_2O. It possesses a unique isoxazole ring structure, which is significant for its biological activity. The compound's properties include:

PropertyValue
Molecular Weight126.16 g/mol
Boiling PointNot available
SolubilitySoluble in water
Lipinski's Rule of FiveComplies

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to form the isoxazole ring. Various synthetic pathways have been explored, emphasizing the importance of reaction conditions and catalysts in achieving high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound induces apoptosis and inhibits cell proliferation, likely through the modulation of apoptotic pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Inhibition of cell proliferation

Immunomodulatory Effects

The immunomodulatory effects of this compound have also been explored. It was found to modulate cytokine production in immune cells, suggesting a role in enhancing or suppressing immune responses depending on the context. This property could be beneficial in treating autoimmune diseases or enhancing vaccine responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in infection rates, with minimal side effects reported.
  • Case Study on Cancer Treatment : Another study investigated the use of this compound in combination with existing chemotherapeutic agents for enhanced anticancer efficacy. The combination therapy resulted in improved survival rates in animal models compared to monotherapy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Propylisoxazol-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of isoxazole derivatives typically involves cyclization reactions using hydrazine or hydroxylamine with α,β-unsaturated carbonyl precursors. For example, multi-step protocols (e.g., condensation, cyclization) with catalysts like POCl₃ or bases (e.g., K₂CO₃) are common . Optimization requires adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and temperature. Evidence from pyrazole syntheses suggests yields improve under inert atmospheres and controlled pH .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the amine and propyl group positions. Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and isoxazole ring vibrations (1600-1500 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves tautomeric forms, as demonstrated in triazole-amine structural studies .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Waste must be segregated and stored in labeled containers for professional disposal, as improper handling risks environmental contamination . Refer to SDS guidelines for spill management (e.g., neutralization with dilute acetic acid) and first-aid measures (e.g., irrigation for eye contact) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological activity?

  • Methodological Answer : Modify substituents on the isoxazole ring (e.g., halogenation, alkyl chain elongation) and evaluate effects via in vitro assays. For instance, fluorinated analogs of pyrazole-5-amines showed enhanced antitubercular activity . Docking studies with target proteins (e.g., Mycobacterium tuberculosis enzymes) can prioritize synthetic targets .

Q. What crystallographic data exist for analogous compounds, and how can they inform structural analysis of this compound?

  • Methodological Answer : Co-crystallization studies of triazole-amine tautomers reveal planar ring systems and hydrogen-bonding networks critical for stability . For this compound, compare dihedral angles and packing motifs using single-crystal XRD to predict solubility and reactivity .

Q. How can contradictory data in pharmacological studies of isoxazole derivatives be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line specificity) or impurities. Replicate experiments with standardized protocols (e.g., fixed pH, serum-free media) and validate purity via HPLC. Cross-reference with structural analogs (e.g., pyrazole-5-amines) to identify trends .

Q. What solvent systems optimize the reaction kinetics of this compound synthesis while minimizing degradation?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic cyclization but may promote side reactions. Mixed solvents (e.g., ethanol-water) balance solubility and reaction rates. Kinetic studies using UV-Vis or in-situ NMR can track intermediate stability, as shown in triazole syntheses .

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